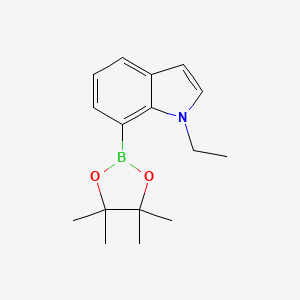
Bis(1-benzotriazolyl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione” is a chemical compound with the formula C13H8N6S. It has a molecular weight of 280.31 . The compound is used for research purposes .
Synthesis Analysis
The synthesis of “Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione” involves a reaction with 4-methoxy-aniline in acetonitrile for 0.166667h, followed by milling. This is then reacted with sodium carbonate in acetonitrile for 0.166667h, followed by milling .Molecular Structure Analysis
The molecular structure of “Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione” is characterized by the presence of two 1H-benzo[d][1,2,3]triazol-1-yl groups attached to a methanethione group .Physical and Chemical Properties Analysis
“Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione” is a solid compound that should be stored at 2-8°C . It has a high GI absorption and is a CYP2C19 inhibitor . The compound is soluble, with a solubility of 0.0566 mg/ml .Applications De Recherche Scientifique
Deoxygenation of Benzylic Alcohols Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione has been utilized in a facile and regioselective deoxygenation protocol for benzylic alcohols. This two-step protocol involves the reaction of benzyloxythioacylbenzotriazoles with silanes or Bu3SnH under either microwave irradiation or conventional heating, leading to deoxy products. This methodology is significant due to its selectivity and the use of relatively non-toxic reagents, presenting an acceptable alternative to more hazardous substances (Kumar, Singh, & Tiwari, 2015).
Synthesis of Glycoconjugate Benzothiazoles The compound has been employed in the development of a benzotriazole-mediated novel two-step protocol for accessing glycoconjugate benzothiazoles from protected carbohydrates. This process involves the formation of benzotriazolemethanethione, which upon treatment with silanes or stannane, undergoes radical β-scission of the N-N bond, leading to a variety of 2-O-substituted benzothiazoles via cyclative elimination. This method offers an efficacious approach to synthesizing structurally diverse glycoconjugates, which are crucial in medicinal chemistry and drug development (Kumar, Mishra, Mishra, Bhattacharya, & Tiwari, 2013).
Corrosion Inhibition for Copper Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione derivatives have been explored as corrosion inhibitors for copper in nitric acid solutions. These compounds exhibit significant effectiveness in protecting copper surfaces from corrosion, highlighting their potential in industrial applications where copper is frequently used in acidic environments. Such inhibitors are essential for extending the lifespan and maintaining the integrity of copper-based materials in various technological and industrial settings (El-Naggar, 2000).
Safety and Hazards
Orientations Futures
The future directions for “Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione” could involve further studies on its biological activities and potential applications in medicinal chemistry. Given its structural features, it could serve as a useful scaffold for the development of new therapeutic agents .
Mécanisme D'action
Target of Action
Bis(1-benzotriazolyl)methanethione, also known as Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione, primarily targets benzylic alcohols . These organic compounds play a crucial role in various chemical reactions due to their reactivity and prevalence in numerous natural and synthetic compounds.
Mode of Action
This compound interacts with its targets through a two-step deoxygenation protocol . The process involves the reaction of benzotriazole derivatives, specifically benzyloxythioacylbenzotriazoles (ROCSBt), with silanes or Bu3SnH under microwave irradiation or conventional heating . This interaction results in a free radical β-scission of the C–O bond instead of the N–N bond (benzotriazole ring cleavage), leading to the formation of a deoxy product .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the deoxygenation of benzylic alcohols . This pathway’s downstream effects include the production of deoxy products, which have various applications in chemical synthesis .
Result of Action
The primary result of this compound’s action is the production of deoxy products from benzylic alcohols . This outcome is significant because it provides a relatively non-toxic and selective method for deoxygenating benzylic alcohols .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction can occur under microwave irradiation or conventional heating . Additionally, the presence and concentration of other reactants (silanes or Bu3SnH) in the reaction environment can also impact the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
bis(benzotriazol-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6S/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXHYHZENMJKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=S)N3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4314-19-6 |
Source


|
| Record name | Bis(1-benzotriazolyl)methanethione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2854545.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2854546.png)



![Octahydrothieno[3,4-c]pyridine](/img/structure/B2854552.png)


![N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B2854557.png)



![3-Methyl-5-(2-methylphenyl)-4-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2854564.png)
